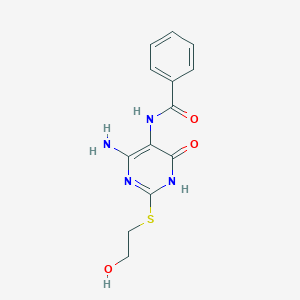

Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

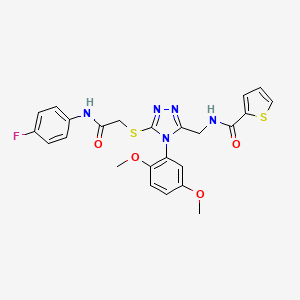

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the spatial arrangement of atoms and the presence of any functional groups.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the substance can undergo.Aplicaciones Científicas De Investigación

Carbonium Ions in Chemical Reactions

- Stable Carbonium Ions: Research by Olah et al. (1967) explored stable carbonium ions, including 1-methylcyclopentyl cation, formed through various reactions. This study is significant for understanding the behavior and applications of related cyclopentane structures in scientific research (Olah, Bollinger, Cupas, & Lukas, 1967).

Organotin(IV) Complexes in Cancer Research

- Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes: Basu Baul et al. (2009) investigated organotin(IV) complexes, demonstrating significant cytotoxicity against human tumor cell lines. The study provides insights into the potential medical applications of similar organotin compounds (Basu Baul, Basu, Vos, & Linden, 2009).

Spin States in Iron Complexes

- Effect of N-Methylation on Iron(III) Spin State: Berry et al. (2006) focused on how N-methylation affects the spin state of iron(III) in fluoro complexes. This study is relevant for understanding molecular interactions in similar fluorinated compounds (Berry et al., 2006).

Fluorinated Adamantane Derivatives

- Synthesis of Optically Active Fluoroadamantane Derivative: Aoyama and Hara (2013) synthesized an enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate. This research provides a foundation for the synthesis and application of similar fluorinated derivatives (Aoyama & Hara, 2013).

Solvolytic Elimination Reactions

- Mechanisms of Solvolytic Elimination Reactions: Meng and Thibblin (1999) investigated the solvolysis of cyclopentane derivatives, providing insights into reaction mechanisms relevant to similar chemical structures (Meng & Thibblin, 1999).

Synthesis of Fluorinated Compounds

Synthesis of 3-Fluoro-1-Aminoadamantane

Anderson, Burks, and Harruna (1988) described a three-step reaction sequence for synthesizing 3-fluoro-1-aminoadamantane, a process applicable to the synthesis of related fluorinated compounds (Anderson, Burks, & Harruna, 1988).

Synthesis of 4-Substituted Carbocyclic Nucleoside Analogues

Wachtmeister et al. (1999) developed carbocyclic guanosine analogues with fluorine substituents, highlighting the application of fluorine in pharmaceutical research (Wachtmeister, Mühlman, Classon, & Samuelsson, 1999).

Synthesis of Non-Ester Pyrethroids with Fluorine

Uneme and Okada (1992) prepared non-ester pyrethroids with a 1-fluoro-1-methylethyl group, demonstrating the versatility of fluorine in chemical synthesis (Uneme & Okada, 1992).

Betaine as an Acid Captor in Carboxamide Synthesis

Mukaiyama, Aikawa, and Kobayashi (1976) utilized 1-methyl-2-fluoropyridinium salt in the synthesis of carboxamides, an approach that can be relevant for similar fluorinated compounds (Mukaiyama, Aikawa, & Kobayashi, 1976).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It can include toxicity information, safety precautions, and first aid measures.

Direcciones Futuras

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.

Propiedades

IUPAC Name |

methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClFO4S/c1-14-7(11)6-2-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3/t6-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJWCJYNBQRYAK-SVRRBLITSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@](C1)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)

![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)

![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)

![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)

![9-benzyl-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834870.png)

![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)